(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
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Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .
Mode of Action
The compound interacts with its target, AhR, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression and cellular function .
Biochemical Pathways
The compound’s interaction with AhR affects various biochemical pathways. One key pathway is the Excited State Intramolecular Proton Transfer (ESIPT) . This pathway involves the transfer of a proton within the molecule during an excited state, leading to the emission of light .
Pharmacokinetics
It’s noted that the compound exhibits good thermal stability , which could potentially influence its bioavailability.
Result of Action
The result of the compound’s action is primarily observed in its photophysical properties. Due to the ESIPT characteristic, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission) in solution and only one type of emission in solid films . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Action Environment
The action of the compound is influenced by environmental factors such as solvent polarity. For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment in which it is situated .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZJPLDDKKNQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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